(2-{6-chloro-2H,3H,4H-[1,3]oxazino[5,6-h]quinolin-3-yl}ethyl)diethylamine
Description
(2-{6-chloro-2H,3H,4H-[1,3]oxazino[5,6-h]quinolin-3-yl}ethyl)diethylamine is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a chloro-substituted oxazinoquinoline moiety linked to a diethylamine group via an ethyl chain. It has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Properties
CAS No. |
438027-77-1 |
|---|---|
Molecular Formula |
C17H22ClN3O |
Molecular Weight |
319.8 |
Purity |
93 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{6-chloro-2H,3H,4H-[1,3]oxazino[5,6-h]quinolin-3-yl}ethyl)diethylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Oxazinoquinoline Core: The initial step involves the cyclization of a suitable precursor to form the oxazinoquinoline core. This can be achieved through a condensation reaction between a chloro-substituted aniline and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Ethyl Linker: The next step involves the alkylation of the oxazinoquinoline core with an ethylating agent, such as ethyl bromide or ethyl iodide, in the presence of a base like potassium carbonate or sodium hydride.
Attachment of the Diethylamine Group: The final step involves the nucleophilic substitution of the ethylated oxazinoquinoline intermediate with diethylamine. This reaction is typically carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-{6-chloro-2H,3H,4H-[1,3]oxazino[5,6-h]quinolin-3-yl}ethyl)diethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The chloro group in the oxazinoquinoline moiety can be substituted with nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted oxazinoquinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules and materials. Its unique structure allows for the development of novel ligands and catalysts.
Biology: In biological research, the compound has been investigated for its potential as a fluorescent probe due to its ability to emit light upon excitation. It can be used to study cellular processes and molecular interactions.
Medicine: Preliminary studies suggest that the compound may exhibit pharmacological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. Further research is needed to fully understand its therapeutic potential.
Industry: The compound’s unique chemical properties make it suitable for use in the development of specialty chemicals, dyes, and advanced materials.
Mechanism of Action
The mechanism of action of (2-{6-chloro-2H,3H,4H-[1,3]oxazino[5,6-h]quinolin-3-yl}ethyl)diethylamine is not fully understood and may vary depending on its application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to modulation of cellular pathways. For example, its potential antimicrobial activity may involve disruption of bacterial cell membranes or inhibition of key enzymes involved in bacterial metabolism.
Comparison with Similar Compounds
Similar Compounds
(2-{6-chloro-2H,3H,4H-[1,3]oxazino[5,6-h]quinolin-3-yl}ethyl)methylamine: Similar structure but with a methyl group instead of a diethylamine group.
(2-{6-chloro-2H,3H,4H-[1,3]oxazino[5,6-h]quinolin-3-yl}ethyl)dimethylamine: Similar structure but with a dimethylamine group instead of a diethylamine group.
(2-{6-chloro-2H,3H,4H-[1,3]oxazino[5,6-h]quinolin-3-yl}ethyl)ethylamine: Similar structure but with an ethylamine group instead of a diethylamine group.
Uniqueness
(2-{6-chloro-2H,3H,4H-[1,3]oxazino[5,6-h]quinolin-3-yl}ethyl)diethylamine stands out due to the presence of the diethylamine group, which may confer unique chemical and biological properties. The diethylamine group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
